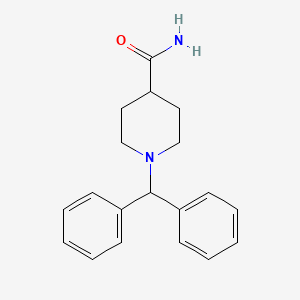

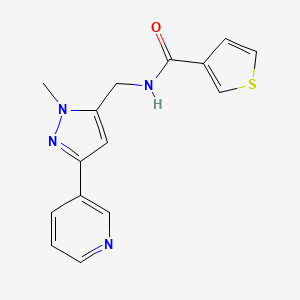

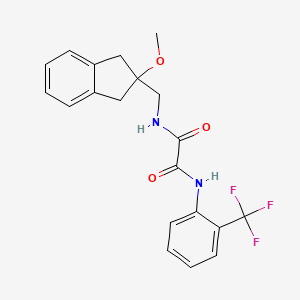

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide" is a pyrazole derivative that is likely to possess biological activity given the known activities of similar compounds. Pyrazole derivatives are a class of compounds that have been extensively studied for their potential applications in medicine, particularly due to their antimicrobial properties. The presence of a thiophene moiety and a carboxamide group in the molecule suggests that it may have interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring, followed by various functionalization reactions to introduce different substituents. In the case of N-substituted pyrazole carboxamides, the synthesis typically includes the formation of the pyrazole core, followed by N-alkylation with appropriate halides or sulfonates. The synthesis is confirmed by spectral data such as NMR, IR, and MS, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal and the conformation of the molecule. The dihedral angle between the pyrazole and the thiophene rings can indicate the degree of conjugation and the potential for electronic interactions within the molecule. The presence of hydrogen bonds and other non-covalent interactions can also be identified, which may influence the stability and reactivity of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The reactivity of the compound can be influenced by the substituents present on the pyrazole ring and the thiophene moiety. The carboxamide group can participate in the formation of hydrogen bonds, which can affect the compound's solubility and its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents and the overall molecular structure. The chemical properties, including acidity, basicity, and reactivity, are also determined by the functional groups present in the molecule. Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure and potential reactivity of the compound. Additionally, the compound's potential as an inhibitor of biological processes can be assessed through bioassays .

科学的研究の応用

Heterocyclic Synthesis

- Research Overview : N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide and similar compounds are involved in the synthesis of various heterocyclic compounds. These compounds play a significant role in the development of new heterocyclic molecules, which are crucial in medicinal chemistry and material science.

- Relevant Study : A study focused on synthesizing thiophenylhydrazonoacetates, highlighting the reactivity of such compounds toward different nitrogen nucleophiles to yield a variety of derivatives, including pyrazole and pyridine variants (Mohareb et al., 2004).

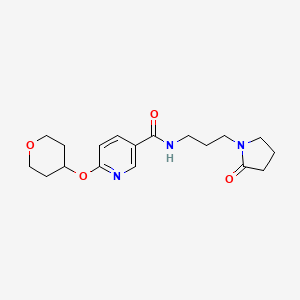

Molecular Interaction and Binding

- Research Overview : Compounds similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide are studied for their molecular interactions and binding properties. This research is crucial for understanding how these compounds interact with biological receptors and enzymes, which is vital for drug design and discovery.

- Relevant Study : An investigation into the molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, provides insights into the binding interactions and pharmacophore models (Shim et al., 2002).

Antibacterial Activity

- Research Overview : Derivatives of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide are evaluated for their antibacterial activity. This research contributes significantly to the discovery of new antibacterial agents, which is crucial in the fight against resistant bacterial strains.

- Relevant Study : A study on pyrazolopyridine derivatives, which have structural similarities, demonstrated moderate to good antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antibacterial drug development (Panda et al., 2011).

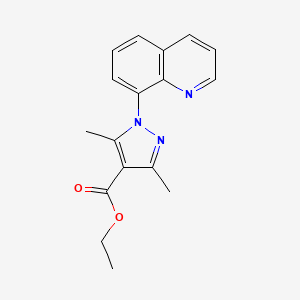

Synthesis Optimization and Scalability

- Research Overview : Research on N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide involves the optimization and scalability of its synthesis. This is essential for ensuring that these compounds can be produced efficiently and in sufficient quantities for practical applications.

- Relevant Study : The development of a scalable synthesis for a structurally related compound, N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, demonstrates the importance of optimizing synthesis routes for larger-scale manufacture (Scott et al., 2006).

Non-Linear Optical Properties

- Research Overview : Studies also explore the non-linear optical (NLO) properties of thiophene-based pyrazole amides, which are structurally related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide. This research is pivotal for the development of new materials for optoelectronic applications.

- Relevant Study : A study synthesized thiophene-based pyrazole amides and evaluated their NLO properties, providing valuable insights into their potential applications in optoelectronics (Kanwal et al., 2022).

特性

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-8,10H,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSXMEPGWCUPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)